

A Technical Guide to the History of Phytic Acid Research and Discovery

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Introduction

Phytic acid, or myo-inositol hexakisphosphate (IP6), is a fascinating and multifaceted molecule with a rich history of scientific inquiry. Initially identified as a primary phosphorus storage compound in plants, its role has expanded to encompass significant antinutrient effects and, more recently, a complex involvement in cellular signaling pathways. This technical guide provides an in-depth exploration of the key milestones in phytic acid research, from its initial discovery to the elucidation of its physiological and cellular functions. The content herein is tailored for researchers, scientists, and drug development professionals, offering a detailed historical perspective to inform contemporary research and application.

The Dawn of Discovery: Initial Isolation and Characterization

The story of phytic acid begins in the late 19th century with microscopic observations of plant seeds.

Pfeffer's "Globoids": The First Glimpse (1872)

In 1872, the German botanist Wilhelm Pfeffer was the first to describe distinct spherical inclusions within the aleurone layer of various seeds. He termed these structures "globoids"

and, through histochemical staining, identified them as being rich in an organic phosphorus compound, likely associated with calcium and magnesium.

Experimental Protocol: Pfeffer's Microscopic Observation of Globoids (Reconstructed)

- Objective: To observe the internal structures of plant seeds, specifically the aleurone layer.
- Methodology:
 - Thin sections of various seeds (e.g., rice, wheat) were prepared using a microtome.
 - The sections were mounted on glass slides.
 - Staining techniques of the period were likely employed to differentiate cellular components. For instance, iodine solution would have been used to identify starch granules, while carmine or hematoxylin may have been used for nuclear and proteinaceous structures.
 - The stained sections were observed under a light microscope.
- Key Observation: Pfeffer noted the presence of distinct, spherical, and refractile bodies within the protein-rich aleurone cells, which he named "globoids." He further hypothesized that these were a storage form of phosphorus.

Posternak's Pioneering Work: Isolation and a Misleading Hypothesis (1900-1905)

At the turn of the 20th century, Swiss chemist Stanislas Posternak undertook the first systematic chemical investigation of the phosphorus-containing compound from seeds. He successfully isolated a substance he named "phytin" and, upon hydrolysis, identified inositol and phosphoric acid as its constituents. However, he incorrectly proposed a structural formula of an "anhydro-methylene-ether of inositol-phosphoric acid."

Experimental Protocol: Posternak's Isolation of "Phytin" (Reconstructed)

- Objective: To isolate and chemically characterize the primary organic phosphorus compound from plant seeds.

- Methodology:
 - Extraction: Finely ground seeds (e.g., rapeseed) were extracted with a dilute acid, such as 0.2% hydrochloric acid, to solubilize the phytin.
 - Precipitation: The acidic extract was neutralized with an alkali (e.g., calcium hydroxide or sodium hydroxide) to precipitate the calcium or sodium salt of phytic acid.
 - Purification: The precipitate was collected, washed, and re-dissolved in dilute acid. This process was repeated multiple times to purify the compound.
 - Hydrolysis: The purified phytin was subjected to strong acid hydrolysis (e.g., boiling with sulfuric acid).
 - Analysis of Hydrolysis Products: The resulting solution was analyzed for the presence of inositol and phosphoric acid using the chemical methods of the time.

Suzuki's Breakthrough: The Correct Identification of myo-Inositol (1907)

The true chemical nature of phytic acid was finally elucidated in 1907 by the Japanese agricultural chemist Umetaro Suzuki and his colleagues. They correctly identified the inositol component as the myo-isomer of hexahydroxycyclohexane, laying the foundation for the modern understanding of phytic acid's structure. In the same year, Suzuki's group also discovered the enzyme phytase, which is capable of hydrolyzing phytic acid.^[1]

Experimental Protocol: Suzuki's Identification of myo-Inositol (Reconstructed)

- Objective: To definitively identify the isomeric form of inositol present in phytic acid.
- Methodology:
 - Phytic acid was isolated from rice bran using a method similar to Posternak's.
 - The isolated phytic acid was subjected to enzymatic hydrolysis using an extract from rice bran, which contained the newly discovered phytase. This provided a gentler method of hydrolysis compared to strong acid.

- The liberated inositol was carefully purified through crystallization.
- The physical and chemical properties of the crystalline inositol (e.g., melting point, optical rotation) were meticulously measured and compared to known inositol isomers.
- The experimental data conclusively matched the properties of myo-inositol.

The Antinutrient Era: Unraveling the Physiological Effects

Following its chemical characterization, research on phytic acid shifted towards its physiological effects, leading to its designation as an "antinutrient."

Edward Mellanby and the Rickets Connection (1920s-1940s)

Sir Edward Mellanby's research on rickets provided the first strong evidence for the antinutrient properties of a substance in cereals, which was later identified as phytic acid.^{[1][2]} He observed that puppies fed diets high in cereals, particularly oatmeal, developed rickets, a disease of bone malformation.^{[3][4]} This effect could be counteracted by the addition of calcium or vitamin D.^{[1][2][3][4]} Mellanby's work demonstrated that a component in cereals interfered with calcium absorption.^{[1][2]}

Experimental Protocol: Mellanby's Dog Experiment on Rickets (Simplified)

- Objective: To investigate the role of cereals in the development of rickets.
- Methodology:
 - Animal Model: Young puppies were used as they are susceptible to rickets.
 - Diets:
 - Control Group: Fed a balanced diet known to prevent rickets.
 - Experimental Group: Fed a diet high in cereals (e.g., oatmeal) and low in calcium and vitamin D.

- Observation: The development of the puppies was monitored over several weeks, with a focus on skeletal abnormalities characteristic of rickets (e.g., bowed legs, enlarged joints).
- Intervention: In some experimental groups, the cereal-rich diet was supplemented with calcium salts or cod liver oil (a source of vitamin D).
- Key Findings: Puppies on the high-cereal diet consistently developed rickets, while those on the control diet or the supplemented diets did not. This strongly suggested that cereals contained a substance that interfered with calcium metabolism.

McCance and Widdowson: Human Studies on Mineral Absorption

Robert McCance and Elsie Widdowson conducted pioneering human studies in the 1940s that directly implicated phytic acid in the inhibition of mineral absorption. Their work provided quantitative evidence of phytic acid's ability to bind with essential minerals like iron and calcium, rendering them unavailable for absorption in the human gut.

Experimental Protocol: McCance and Widdowson's Human Mineral Balance Studies (Conceptual)

- Objective: To determine the effect of phytic acid on the absorption of minerals in humans.
- Methodology:
 - Subjects: Healthy human volunteers were recruited.
 - Controlled Diets: Subjects consumed precisely controlled diets for several days. The diets were identical in all respects except for the phytic acid content. For example, one diet might contain white bread (low phytic acid) while another contained brown bread (high phytic acid).
 - Sample Collection: All food consumed and all urine and feces excreted were meticulously collected and weighed.
 - Chemical Analysis: The mineral content (e.g., iron, calcium) of the food, urine, and feces was determined using analytical chemistry techniques of the era.

- Mineral Balance Calculation: By subtracting the amount of a mineral excreted from the amount consumed, the net absorption (or loss) of that mineral could be calculated for each diet.
- Key Findings: The absorption of iron and calcium was significantly lower on the high-phytic acid diets compared to the low-phytic acid diets, demonstrating the inhibitory effect of phytic acid on mineral bioavailability in humans.

Quantitative Analysis: Phytic Acid Content and Mineral Binding

The recognition of phytic acid's antinutrient properties spurred the development of methods for its quantification in foodstuffs and the measurement of its mineral-binding capacity.

Early Analytical Methods

The first quantitative method for phytic acid determination was developed by Heubner and Stadler in 1914.[5] This method, and subsequent modifications, relied on the precipitation of phytic acid with an excess of ferric chloride in an acidic solution.[5]

Experimental Workflow: Early Ferric Chloride Precipitation Method for Phytic Acid Quantification



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Caption: Workflow of the early ferric chloride precipitation method for phytic acid quantification.

Phytic Acid Content in Plant-Based Foods

Numerous studies have quantified the phytic acid content in a wide range of plant materials. The table below summarizes typical ranges from various sources.[6][7]

| Food Category | Foodstuff | Phytic Acid Content (% dry weight) |
|-----------------|--------------|------------------------------------|
| Cereals | Wheat Bran | 2.1 - 7.3 |
| Rice Bran | | 2.6 - 8.7 |
| Oats | | 0.4 - 1.1 |
| Maize (Corn) | | 0.7 - 2.2 |
| Legumes | Soybeans | 1.0 - 2.2 |
| Pinto Beans | | 0.6 - 1.4 |
| Chickpeas | | 0.3 - 1.3 |
| Oilseeds | Sesame Seeds | 1.4 - 5.4 |
| Sunflower Seeds | | 1.8 - 3.8 |
| Nuts | Almonds | 1.3 - 3.2 |
| Walnuts | | 0.2 - 2.9 |

In Vitro Mineral Binding Capacity

The strength with which phytic acid binds to different minerals has been investigated in numerous in vitro studies. The binding is pH-dependent and influenced by the molar ratio of minerals to phytic acid. The general order of binding affinity for several divalent cations is $\text{Cu}^{2+} > \text{Zn}^{2+} > \text{Co}^{2+} > \text{Mn}^{2+} > \text{Fe}^{3+} > \text{Ca}^{2+}$.^[8]

| Mineral | Molar Ratio (Mineral:Phytic Acid) | pH | % Mineral Bound (in vitro) |
|---------|-----------------------------------|-----|----------------------------|
| Calcium | 3:1 (in soybeans) | 8.0 | ~90% |
| Zinc | 1:1 | 6.5 | >80% |
| Iron | 10:1 (Phytic Acid:Iron) | 6.0 | ~90% |

Note: The values in this table are illustrative and can vary significantly based on experimental conditions.

A New Paradigm: The Inositol Phosphate Signaling Pathway

For much of the 20th century, phytic acid was primarily viewed through the lens of plant physiology and animal nutrition. However, in the latter half of the century, a paradigm shift occurred with the discovery that smaller inositol phosphates, derived from the breakdown of membrane-bound phosphoinositides (which share the myo-inositol core with phytic acid), act as crucial second messengers in intracellular signaling.

Michell's Hypothesis: A Link to Calcium Signaling (1975)

Robert H. Michell was instrumental in linking phosphoinositide metabolism to calcium signaling. In a seminal 1975 review, he proposed that the breakdown of phosphatidylinositol was a key event in the mechanism by which many cell surface receptors trigger an increase in intracellular calcium concentration.

Berridge's Discovery of Inositol Trisphosphate (IP₃) (1984)

The breakthrough in understanding this signaling pathway came in 1984 when Michael Berridge and his colleagues demonstrated that inositol 1,4,5-trisphosphate (IP₃), a product of the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂), acts as a second messenger to mobilize calcium from intracellular stores, specifically the endoplasmic reticulum.^[9]

Nishizuka's Discovery of Protein Kinase C (1977)

Contemporaneously, Yasutomi Nishizuka discovered protein kinase C (PKC) in 1977.^[10] His subsequent work revealed that diacylglycerol (DAG), the other product of PIP₂ hydrolysis, is a potent activator of PKC.^[2] This established a bifurcating signaling pathway from a single precursor molecule.

Signaling Pathway: The Phosphoinositide Cascade

Caption: The bifurcating phosphoinositide signaling pathway initiated by receptor activation.

While phytic acid (IP6) itself is not directly generated from PIP₂ hydrolysis, the discovery of the IP₃ signaling pathway opened up a new field of research into the roles of other inositol phosphates, including the more highly phosphorylated forms like IP6, in cellular processes. It is now understood that there is a complex network of inositol phosphate kinases and phosphatases that interconvert various inositol polyphosphates, suggesting a broader signaling and regulatory role for these molecules than previously imagined.

Conclusion

The history of phytic acid research is a compelling narrative of scientific discovery, evolving from a simple botanical observation to a complex story involving nutrition, physiology, and cell biology. For researchers and drug development professionals, this history underscores the importance of re-examining established concepts in the light of new technologies and scientific paradigms. The journey of phytic acid from a phosphorus store to an antinutrient, and now to a potential player in a sophisticated cellular signaling network, highlights the enduring potential for discovery in even well-studied molecules. A thorough understanding of this historical context provides a robust foundation for future research into the therapeutic and physiological implications of phytic acid and its derivatives.

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